Callosobruchusic acid

Description

Properties

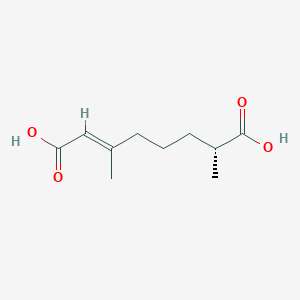

IUPAC Name |

(E,7R)-3,7-dimethyloct-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKHKIHRLWODC-HYDMIIDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=CC(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Callosobruchusic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, isolation, and biological importance of Callosobruchusic acid, a key semiochemical in the azuki bean weevil (Callosobruchus chinensis), has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the foundational research, experimental protocols, and the compound's role in insect behavior, offering valuable insights for the fields of chemical ecology and pest management.

Executive Summary

Callosobruchusic acid, initially named "erectin," is a pivotal contact sex pheromone produced by the female azuki bean weevil, Callosobruchus chinensis. Its discovery in 1981 was a significant advancement in understanding the chemical communication governing insect mating rituals. This whitepaper synthesizes the original research on its discovery and isolation, presents detailed experimental methodologies, and explores its biological function and the underlying signaling pathways. Furthermore, it delves into the potential biosynthetic routes of this unique acyclic diterpenoid dicarboxylic acid. The information is presented to be a valuable resource for researchers exploring insect pheromones for applications in pest control and the development of novel bioactive compounds.

Discovery and Initial Identification

Callosobruchusic acid was first identified in 1981 by Tanaka, Ohsawa, Honda, and Yamamoto, who named the compound "erectin".[1][2] It was discovered as the "copulation release pheromone" of the female azuki bean weevil, Callosobruchus chinensis (L.). This contact pheromone is crucial for triggering the mating behavior in males upon physical contact. The chemical structure was elucidated as (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid.

Physicochemical Properties and Structure

The structural and physical characteristics of Callosobruchusic acid are fundamental to its biological activity.

| Property | Value |

| Chemical Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid |

| Structure | Acyclic diterpenoid dicarboxylic acid |

| Stereochemistry | (2E,7R) |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of Callosobruchusic acid, based on the foundational work and subsequent synthetic studies.

Isolation of Callosobruchusic Acid

The original isolation of Callosobruchusic acid from female azuki bean weevils was a meticulous process due to the minute quantities produced by each insect. While the full text of the original 1981 paper by Tanaka et al. is not widely available, subsequent research and standard practices in pheromone isolation allow for a reconstruction of the likely methodology.

Objective: To extract and purify Callosobruchusic acid from virgin female Callosobruchus chinensis.

Materials:

-

Virgin female Callosobruchus chinensis beetles

-

Glass beads or filter paper

-

Solvents: Diethyl ether, Methanol

-

Silica (B1680970) gel for column chromatography

-

High-performance liquid chromatography (HPLC) system

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Nuclear magnetic resonance (NMR) spectrometer

Protocol:

-

Collection of Pheromone: Virgin female beetles are allowed to crawl over a substrate like glass beads or filter paper. As they move, they deposit the contact pheromone.

-

Solvent Extraction: The substrate is washed with a non-polar solvent, such as diethyl ether, to dissolve the lipid-soluble pheromone.

-

Preliminary Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to preliminary purification using silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

-

Fractionation: Fractions are collected and bioassayed for activity (e.g., by observing male copulatory behavior in response to treated glass rods).

-

High-Performance Liquid Chromatography (HPLC): Active fractions from column chromatography are further purified by HPLC on a reverse-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water).

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and GC-MS.

Diagram of the Isolation Workflow:

Caption: Workflow for the isolation of Callosobruchusic acid.

Structure Elucidation

The determination of the chemical structure of Callosobruchusic acid involved a combination of spectroscopic techniques.

Objective: To determine the molecular structure, including stereochemistry, of the isolated pheromone.

Methodologies:

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would have been used to determine the molecular weight and fragmentation pattern, providing clues about the carbon skeleton and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical environment, and connectivity through spin-spin coupling.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: To identify functional groups, such as carboxylic acids (C=O and O-H stretches).

-

Chemical Derivatization: Esterification of the carboxylic acid groups (e.g., to methyl esters) followed by spectroscopic analysis would confirm the presence of these functional groups and aid in the interpretation of the spectra.

Biological Activity and Signaling Pathway

Callosobruchusic acid functions as a contact pheromone, meaning it is detected upon direct physical contact by the male beetle. This mode of chemoreception is distinct from the detection of volatile, airborne pheromones.

Mechanism of Action

The perception of contact pheromones in insects is mediated by gustatory receptor neurons (GRNs) located in chemosensory sensilla, typically on the antennae, tarsi (feet), and mouthparts.[3] When a male Callosobruchus chinensis comes into contact with a female, specialized GRNs on his antennae or tarsi are stimulated by Callosobruchusic acid.

Putative Signaling Pathway

While the specific receptors and downstream signaling cascade for Callosobruchusic acid have not been fully elucidated in C. chinensis, a general model for contact pheromone reception in insects can be proposed. This likely involves G-protein coupled receptors (GPCRs) expressed in the dendrites of the GRNs.[4][5]

Proposed Signaling Cascade:

-

Binding: Callosobruchusic acid binds to a specific GPCR on the dendritic membrane of a gustatory receptor neuron.

-

G-Protein Activation: This binding event activates a heterotrimeric G-protein.

-

Second Messenger Production: The activated G-protein stimulates an effector enzyme (e.g., phospholipase C), leading to the production of second messengers (e.g., inositol (B14025) trisphosphate and diacylglycerol).

-

Ion Channel Opening: The second messengers trigger the opening of ion channels in the neuronal membrane.

-

Depolarization and Action Potential: The influx of ions leads to depolarization of the neuron and the generation of an action potential.

-

Signal Transmission: The action potential travels along the axon to the subesophageal ganglion and other brain regions, where the signal is processed, ultimately leading to the initiation of copulatory behavior.

Diagram of the Putative Signaling Pathway:

Caption: Proposed signaling pathway for Callosobruchusic acid reception.

Biosynthesis of Callosobruchusic Acid

The biosynthetic pathway of Callosobruchusic acid in Callosobruchus chinensis has not been definitively established. However, its acyclic diterpenoid structure suggests it is likely derived from the terpenoid biosynthesis pathway.

Putative Biosynthetic Pathway: The biosynthesis of terpenoids in insects generally follows the mevalonate (B85504) (MVA) pathway.[6][7]

-

Precursor Synthesis: The pathway begins with acetyl-CoA, which is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks of all terpenoids.

-

Chain Elongation: IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates. For a diterpenoid like Callosobruchusic acid (a C10 skeleton is technically a monoterpenoid derivative, but its dicarboxylic acid nature suggests further modifications), the precursor would be geranyl pyrophosphate (GPP, C10).

-

Modification and Oxidation: The GPP backbone would then undergo a series of enzymatic modifications, including oxidations, to introduce the carboxylic acid functionalities and the specific double bond geometry. Enzymes such as cytochrome P450 monooxygenases and dehydrogenases are likely involved in these terminal steps.

It is also possible that elements of fatty acid metabolism are involved, given the dicarboxylic acid nature of the final product.[8] Further transcriptomic and metabolomic studies on the pheromone glands of female C. chinensis are needed to identify the specific genes and enzymes involved in this pathway.

Diagram of the Putative Biosynthetic Pathway:

Caption: A simplified putative biosynthetic pathway for Callosobruchusic acid.

Conclusion and Future Directions

The discovery and characterization of Callosobruchusic acid have provided significant insights into the chemical ecology of Callosobruchus chinensis. This technical guide has summarized the key findings and methodologies related to this important pheromone. Future research should focus on the definitive identification of the gustatory receptors and the precise signaling cascade involved in its perception. Furthermore, elucidating the complete biosynthetic pathway through genetic and biochemical approaches will not only enhance our fundamental understanding of insect biochemistry but could also open new avenues for the development of species-specific and environmentally benign pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 4. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Comparative metabolomics analysis of Callosobruchus chinensis larvae under hypoxia, hypoxia/hypercapnia and normoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origin and Synthesis of Callosobruchusic Acid

Introduction

This technical guide provides a detailed overview of Callosobruchusic acid, a compound of interest for its biological activity. It is critical to note at the outset that, contrary to inquiries about its plant-based natural sources, Callosobruchusic acid is not a phytocompound. Instead, it is an insect pheromone, specifically the copulation release pheromone of the female azuki bean weevil (Callosobruchus chinensis).[1][2][3][4][5] The minute quantities produced by the insect—approximately 15 nanograms per female—make extraction from its natural source impractical for research and development purposes.[1] Consequently, chemical synthesis is the primary and most viable method for obtaining this compound.

This guide will therefore focus on the true natural origin of Callosobruchusic acid, its role in the biology of Callosobruchus chinensis, and a detailed examination of a representative chemical synthesis protocol.

Natural Occurrence and Biological Function

Callosobruchusic acid, chemically known as (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid, is a key semiochemical that mediates the reproductive behavior of the azuki bean weevil.[2][4] It is secreted by female weevils and acts as a signal to terminate copulation. The stereoisomeric composition of the naturally produced pheromone has been determined to be a ratio of approximately 3.3-3.4:1 for the R:S enantiomers.[3]

The biological function of Callosobruchusic acid as a copulation release pheromone is a critical aspect of the chemical ecology of the azuki bean weevil.

Chemical Synthesis of Callosobruchusic Acid

Given the impracticality of isolating Callosobruchusic acid from its natural source, chemical synthesis is the sole method for producing this compound in quantities sufficient for research. Several synthetic routes have been reported in the literature. This guide details a five-step synthesis starting from 2-methylfuran (B129897) and methyl α-diazopropionate.[1]

Summary of Reagents and Reactants

The following table summarizes the key quantitative data for the reactants and reagents used in this synthetic pathway.

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Product |

| 1 | 2-Methylfuran | Methyl α-diazopropionate | Dirhodium tetraacetate | 2-Methylfuran | Intermediate Cycloadduct |

| 2 | Cycloadduct Mixture | Iodine (catalytic) | - | Dichloromethane | Dienone Ester |

| 3 | Dienone Ester | Hydrogen Gas | 10% Palladium on Carbon | Methanol (B129727):Acetone (5:1) | Ketoester |

| 4 | Ketoester | Triethyl phosphonoacetate | n-Butyllithium | Tetrahydrofuran (B95107) | Diester |

| 5 | Diester | 2N Sodium Hydroxide (B78521) | - | Methanol | (±)-Callosobruchusic Acid |

Experimental Workflow

The synthesis of (±)-Callosobruchusic acid can be visualized as a multi-step process involving catalysis, isomerization, reduction, condensation, and hydrolysis.

Detailed Experimental Protocols

The following protocols are based on the synthesis reported by Wenkert and Khatuya (1999).[1]

Step 1 & 2: Synthesis of Dienic Ketoester

-

A solution of methyl α-diazopropionate (0.81 g, 7.1 mmol) in 3 mL of 2-methylfuran is prepared.

-

This solution is added slowly over 12 hours to a stirred suspension of dirhodium tetraacetate (5 mg) in 10 mL of 2-methylfuran under an argon atmosphere at ambient temperature.

-

The resulting solution is filtered through a short Florisil column to remove the catalyst.

-

The filtrate is concentrated, and the crude mixture is stirred overnight at room temperature with a catalytic amount of iodine in 20 mL of dichloromethane.

-

The reaction mixture is washed with 10% sodium thiosulfate (B1220275) solution and brine, then dried over sodium sulfate.

-

The product is purified by silica (B1680970) gel chromatography (5-10% ethyl acetate (B1210297) in light petroleum ether) to yield the dienic ketoester as a yellow oil.

Step 3: Synthesis of Ketoester

-

The dienic ketoester is dissolved in a 5:1 mixture of methanol and acetone.

-

The solution is hydrogenated over 10% Palladium on Carbon (Pd/C) catalyst.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the ketoester.

Step 4: Synthesis of Diester

-

A solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) is prepared and cooled.

-

n-Butyllithium is added dropwise to the solution to form the corresponding phosphonate (B1237965) ylide.

-

A solution of the ketoester in THF is then added to the ylide solution.

-

The reaction mixture is stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by chromatography to afford the diester.

Step 5: Synthesis of (±)-Callosobruchusic Acid

-

The purified diester is dissolved in methanol.

-

A 2N aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 24 hours.

-

The methanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried to yield (±)-Callosobruchusic acid.

Conclusion

Callosobruchusic acid is a biologically active insect pheromone, not a plant-derived natural product. For researchers and professionals in drug development, understanding its true origin is crucial for its procurement and study. Chemical synthesis represents the only practical avenue for obtaining this compound. The synthetic route detailed in this guide provides a robust and scalable method for producing Callosobruchusic acid, enabling further investigation into its chemical properties and potential applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Direct determination of the stereoisomeric composition of callosobruchusic acid, the copulation release pheromone of the azuki bean weevil, Callosobruchus chinensis L., by the 2D-Ohrui-Akasaka method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (R)-Callosobruchusic Acid from Methyl (R)-3-Carboxybutanoate [jstage.jst.go.jp]

- 5. Pheromones and Semiochemicals of Callosobruchus chinensis (Coleoptera: Bruchidae), the Azuki bean weevil [pherobase.com]

Unraveling the Structure of Callosobruchusic Acid: A Technical Guide

An In-depth Examination of the Chemical Structure Elucidation of a Key Pheromone

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical structure of bioactive molecules is paramount. Callosobruchusic acid, a monoterpene dicarboxylic acid, serves as a critical copulation release pheromone in the azuki bean weevil (Callosobruchus chinensis). Its precise chemical architecture dictates its biological function, making the elucidation of its structure a cornerstone for potential applications in pest management and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of Callosobruchusic acid, identified as (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the source organism. The protocol for obtaining Callosobruchusic acid from the female azuki bean weevil involves a meticulous extraction and purification process.

Experimental Protocol: Isolation of Callosobruchusic Acid

-

Collection of Source Material: Adult female Callosobruchus chinensis weevils are collected and separated.

-

Extraction: The collected insects are subjected to solvent extraction, typically using a polar solvent such as methanol, to isolate the crude pheromone extract.

-

Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., diethyl ether) and an aqueous solution at a basic pH. The acidic components, including Callosobruchusic acid, remain in the aqueous layer as carboxylate salts.

-

Acidification and Re-extraction: The aqueous layer is acidified (e.g., with HCl) to protonate the carboxylates, followed by extraction with an organic solvent to isolate the acidic fraction.

-

Chromatographic Purification: The acidic extract is subjected to one or more rounds of column chromatography, often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. This separates the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using HPLC, which provides high resolution and yields the pure Callosobruchusic acid.

Spectroscopic Analysis for Structure Determination

Once purified, the chemical structure of Callosobruchusic acid is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument) is used.

-

Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be employed.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, allowing for the calculation of the molecular weight. High-resolution mass spectrometry provides the accurate mass, which is used to determine the elemental formula.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| High-Resolution MS (HRMS) | Provides the exact mass to confirm the elemental composition. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Analysis: The spectrum is recorded, and the absorption bands (in cm⁻¹) are correlated to specific functional groups.

| Infrared (IR) Spectroscopy Data | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed.

Experimental Protocol: Nuclear Magnetic Resonance Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), is used to dissolve the sample.

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

| ¹H NMR Spectroscopic Data (Representative) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~5.7 | s |

| ~2.2-2.5 | m |

| ~1.8 | s |

| ~1.2 | d |

| ~1.5-1.7 | m |

| ~2.6 | m |

| ¹³C NMR Spectroscopic Data (Representative) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-180 | C=O (Carboxylic acids) |

| ~160 | C=C |

| ~115 | =CH |

| ~20-40 | CH, CH₂, CH₃ |

Stereochemistry

The final piece of the structural puzzle is the determination of the molecule's three-dimensional arrangement, or stereochemistry. The stereoisomeric composition of naturally occurring Callosobruchusic acid has been determined to be a mixture of R and S enantiomers, with a ratio of approximately 3.3-3.4:1 (R:S), as determined by the 2D-Ohrui-Akasaka method.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of Callosobruchusic acid follows a logical and systematic workflow, as depicted in the following diagram.

physical and chemical properties of Callosobruchusic acid

An In-depth Technical Guide to Callosobruchusic Acid for Researchers, Scientists, and Drug Development Professionals

Callosobruchusic acid, scientifically known as (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid, is a crucial semiochemical that governs the reproductive behavior of the azuki bean weevil (Callosobruchus chinensis), a significant pest of stored legumes.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and isolation, and its biological role and mechanism of action.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₆O₄ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Melting Point | 89-90 °C | For the synthesized racemic mixture. |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | As a dicarboxylic acid, it is expected to be soluble in polar organic solvents like alcohols, acetone, and ethyl acetate. Its solubility in aqueous solutions is expected to be low but will increase significantly in alkaline conditions due to salt formation. |

| pKa | Data not available | As a dicarboxylic acid, it will have two pKa values. The first dissociation is expected to be more acidic than the second due to the electron-withdrawing effect of the second carboxylic acid group. |

| Appearance | Solid | Based on its melting point. |

| Stereochemistry | The natural pheromone is a mixture of (R)- and (S)-enantiomers, with a ratio of approximately 3.3-3.4:1 (R:S) in Callosobruchus chinensis.[4] | Both enantiomers have been shown to be biologically active.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of Callosobruchusic acid are not exhaustively documented in single public sources. The following sections provide a generalized workflow based on reported synthetic routes and standard entomological chemical ecology practices.

Synthesis of Callosobruchusic Acid

A five-step synthesis starting from 5-hydroxy-2-pentanone has been reported.[5] The following is a representative protocol based on a known synthetic strategy:

-

Step 1: Protection of the Hydroxyl Group: The hydroxyl group of 5-hydroxy-2-pentanone is protected, for example, as a silyl (B83357) ether, to prevent interference in subsequent steps.

-

Step 2: Introduction of the Carbon Skeleton: The protected ketone undergoes a reaction to extend the carbon chain, for instance, through a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the double bond and the ester group.

-

Step 3: Chiral Resolution/Asymmetric Synthesis: To obtain the desired stereochemistry, a chiral auxiliary, such as D-(-)-camphor sultam, is employed to direct the stereoselective introduction of one of the methyl groups.[5]

-

Step 4: Deprotection and Oxidation: The protecting group on the hydroxyl is removed, and the resulting alcohol is oxidized to a carboxylic acid. The ester group at the other end of the molecule is also hydrolyzed to a carboxylic acid.

-

Step 5: Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield pure Callosobruchusic acid.

Isolation from Callosobruchus chinensis

Callosobruchusic acid is a contact sex pheromone present on the cuticle of virgin female azuki bean weevils.

-

Insect Rearing: A colony of Callosobruchus chinensis is maintained on a diet of adzuki beans under controlled temperature, humidity, and photoperiod to ensure a continuous supply of virgin females.

-

Extraction: Virgin female beetles are collected, and the cuticular lipids containing the pheromone are extracted by briefly immersing the insects in a non-polar organic solvent like hexane (B92381) or dichloromethane.

-

Purification: The crude extract is concentrated and subjected to purification using techniques such as solid-phase extraction (SPE) to remove interfering compounds. Further purification is achieved through column chromatography on silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the pure Callosobruchusic acid.

-

Identification: The structure of the isolated compound is confirmed using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

While specific spectra for Callosobruchusic acid are not widely published, the following describes the expected data from standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the protons on the carbon backbone, including signals for the methyl groups, the olefinic proton, and the protons adjacent to the carboxylic acid groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for each of the ten carbon atoms in the molecule, including the two carbonyl carbons of the carboxylic acids, the two carbons of the double bond, and the carbons of the methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyls, and a peak around 1640 cm⁻¹ for the C=C double bond.

-

Mass Spectrometry (MS): The mass spectrum, typically obtained via GC-MS, would show a molecular ion peak corresponding to the molecular weight of Callosobruchusic acid (m/z = 200). The fragmentation pattern would provide further structural information.

Biological Activity and Signaling Pathway

Callosobruchusic acid functions as a non-volatile, contact sex pheromone.[1] It is perceived by males of Callosobruchus chinensis upon physical contact with a female, triggering a characteristic copulatory response.

The signaling pathway for contact pheromones in insects is generally understood to involve the following steps:

-

Contact and Binding: Male beetles make physical contact with the female's cuticle, where Callosobruchusic acid is present. The pheromone molecules bind to specific gustatory receptors located in chemosensory sensilla on the male's antennae, tarsi (feet), or palps.

-

Receptor Activation: The binding of Callosobruchusic acid to the gustatory receptors induces a conformational change in the receptor proteins.

-

Signal Transduction: This conformational change opens ion channels in the membrane of the gustatory receptor neuron, leading to depolarization of the neuron and the generation of an action potential.

-

Neural Processing: The action potential travels along the axon of the sensory neuron to the subesophageal ganglion and then to higher brain centers, such as the antennal lobe and protocerebrum.

-

Behavioral Response: In the brain, the signal is integrated, leading to the initiation of a fixed action pattern, which in this case is the male's copulatory behavior.

Visualizations

Caption: A generalized workflow for the five-step synthesis of Callosobruchusic acid.

Caption: A logical diagram of the contact pheromone signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. 3,7-Dimethyl-2E-octene-1,8-dioic acid | C10H16O4 | CID 11745660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Direct determination of the stereoisomeric composition of callosobruchusic acid, the copulation release pheromone of the azuki bean weevil, Callosobruchus chinensis L., by the 2D-Ohrui-Akasaka method [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Enantioselective Synthesis of Callosobruchusic Acid: A Technical Guide

An In-depth Examination of Synthetic Strategies for a Key Pheromone Component

Callosobruchusic acid, chemically known as (2E,7R)-3,7-dimethyl-2-octene-1,8-dioic acid, is a crucial component of the copulation release pheromone, also referred to as erectin, of the azuki bean weevil (Callosobruchus chinensis). The precise stereochemistry of this molecule is vital for its biological activity, making its enantioselective synthesis a significant area of research for applications in pest management and chemical ecology. This technical guide provides a comprehensive overview of the key enantioselective synthetic routes to Callosobruchusic acid, detailing experimental protocols and presenting comparative data.

Synthetic Strategies and Key Transformations

Several enantioselective syntheses of Callosobruchusic acid have been developed, primarily focusing on establishing the chiral center at the C7 position. The main approaches involve the use of chiral starting materials, enzymatic resolutions, and asymmetric catalysis.

Synthesis from Chiral Pool Starting Materials

One of the most direct methods for obtaining enantiomerically pure Callosobruchusic acid is to begin with a readily available chiral molecule. A notable example is the synthesis starting from methyl (R)-3-carboxybutanoate. This approach leverages the existing stereocenter to build the rest of the carbon skeleton.

A key transformation in this pathway often involves the elongation of the carbon chain and the introduction of the second carboxylic acid functionality. The synthesis developed by Abo and Mori in 1993 provides a clear illustration of this strategy.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an elegant and efficient way to achieve high enantioselectivity. The use of enzymes, such as baker's yeast, for the stereoselective reduction of a prochiral ketone is a hallmark of this approach. Gramatica and colleagues reported a synthesis that utilizes the baker's yeast-mediated hydrogenation of a carbonyl-activated double bond to establish the desired stereochemistry.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on various factors, including the availability of starting materials, desired enantiomeric purity, and overall yield. The following table summarizes the quantitative data from key reported syntheses of Callosobruchusic acid.

| Synthetic Route | Key Chiral Source/Step | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| Mori et al. (1983) | Resolution of an intermediate | Not specified | >95 | Not applicable | Mori, K., et al. Tetrahedron, 1983. |

| Gramatica et al. (1985) | Baker's yeast reduction | Not specified | High (not quantified) | Not applicable | Gramatica, P., et al. Chem. Lett., 1985. |

| Abo and Mori (1993) | Methyl (R)-3-carboxybutanoate | ~15 | >98 | Not applicable | Abo, M., & Mori, K. Biosci. Biotechnol. Biochem., 1993. |

| Fontana et al. (1993) | Not specified | Not specified | Not specified | Not specified | Fontana, E.A., et al. Synth. Comm., 1993. |

Detailed Experimental Protocols

This section provides a detailed methodology for a key enantioselective synthesis of (R)-Callosobruchusic acid, adapted from the work of Abo and Mori (1993).

Synthesis of (R)-Callosobruchusic Acid from Methyl (R)-3-Carboxybutanoate

-

Preparation of the Grignard Reagent: Magnesium turnings are activated with iodine in dry tetrahydrofuran (B95107) (THF). A solution of 4-chloro-1-butanol (B43188) tetrahydropyranyl (THP) ether in dry THF is added dropwise to the magnesium suspension to form the Grignard reagent.

-

Coupling Reaction: The Grignard reagent is cooled, and a solution of the tosylate of methyl (R)-3-hydroxy-2-methylpropionate in dry THF is added. The reaction mixture is stirred overnight at room temperature.

-

Deprotection and Oxidation: The resulting product is treated with acidic methanol (B129727) to remove the THP protecting group, affording a diol. Subsequent oxidation of the primary alcohol to a carboxylic acid is achieved using Jones reagent (chromium trioxide in sulfuric acid).

-

Esterification and Double Bond Formation: The carboxylic acid is esterified with diazomethane. The resulting ester is then subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent to introduce the α,β-unsaturated ester moiety.

-

Hydrolysis: Finally, the diester is hydrolyzed with aqueous potassium hydroxide, followed by acidic workup, to yield (R)-Callosobruchusic acid.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Conclusion

The enantioselective synthesis of Callosobruchusic acid has been successfully achieved through various methodologies. The choice of a specific route will be dictated by the desired scale, available resources, and required optical purity. The synthesis starting from chiral pool materials like methyl (R)-3-carboxybutanoate offers a reliable and well-documented path to the natural (R)-enantiomer. Chemoenzymatic approaches, particularly those employing baker's yeast, provide an efficient alternative for accessing the enantiomers of this important pheromone. Further research may focus on developing more atom-economical and catalytic asymmetric methods to enhance the efficiency and sustainability of these syntheses.

Total Synthesis of (±)-Callosobruchusic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Callosobruchusic acid, chemically known as (±)-(E)-3,7-dimethyl-2-octene-1,8-dioic acid, is a naturally occurring branched-chain dicarboxylic acid. It has been identified as a component of the copulation release pheromone of the azuki bean weevil (Callosobruchus chinensis). The synthesis of this and structurally related compounds is of interest for research in chemical ecology and for the development of potential pest management strategies. This technical guide provides an in-depth overview of a formal total synthesis of racemic (±)-callosobruchusic acid, presenting key experimental data in a structured format and detailing the methodologies of the synthetic steps.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (±)-callosobruchusic acid (1) suggests a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester moiety. This leads back to a key ketoester intermediate (5), which can be derived from the hydrogenation of a dienone ester (4). The dienone ester itself can be synthesized from the reaction of 2-methylfuran (B129897) with a diazoester.

Unveiling Callosobruchusic Acid: A Technical Guide for Researchers

A comprehensive overview of the chemical properties, synthesis, and biological function of the contact sex pheromone, Callosobruchusic acid, tailored for researchers, scientists, and drug development professionals.

Introduction

Callosobruchusic acid is a crucial semiochemical involved in the reproductive behavior of several species of seed beetles belonging to the genus Callosobruchus. As a contact sex pheromone, it plays a vital role in mate recognition and the initiation of copulation. This technical guide provides an in-depth analysis of Callosobruchusic acid, covering its chemical identity, synthesis methodologies, and known biological activities, with a focus on providing practical information for research and development.

Chemical Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific research. The following table summarizes the key identifiers for Callosobruchusic acid.

| Identifier | Value |

| CAS Number | 87172-91-6 |

| IUPAC Name | (2R,7E)-3,7-Dimethyl-2-octenedioic acid |

| Alternate Name | (E)-3,7-Dimethyl-2-octene-1,8-dioic acid |

Synthesis of Callosobruchusic Acid

The asymmetric synthesis of Callosobruchusic acid is a critical process for obtaining the pure enantiomers required for detailed biological studies. While various synthetic routes have been developed, a common strategy involves the enantioselective construction of key chiral centers.

Experimental Protocol: A Representative Enantioselective Synthesis

While specific, step-by-step protocols from proprietary research are not publicly available, a generalizable workflow for the enantioselective synthesis can be outlined based on established chemical principles. A plausible synthetic pathway could involve the following key transformations:

-

Asymmetric Michael Addition: Introduction of a chiral auxiliary to a prochiral substrate to facilitate a diastereoselective Michael addition, establishing the stereocenter at C7.

-

Wittig or Horner-Wadsworth-Emmons Reaction: Formation of the C2-C3 double bond with the desired (E)-stereochemistry.

-

Oxidation and Deprotection: Conversion of precursor functional groups to the final dicarboxylic acid moieties and removal of any protecting groups.

Note: The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for each specific synthetic approach. Researchers should consult peer-reviewed synthetic chemistry literature for detailed procedures.

Biological Activity and Mechanism of Action

Callosobruchusic acid functions as a contact sex pheromone, meaning it is detected by male beetles upon physical contact with a female, triggering a specific behavioral response.

Role in Callosobruchus Species

-

Callosobruchus chinensis : In the azuki bean weevil (Callosobruchus chinensis), Callosobruchusic acid is a key component of the female's contact sex pheromone. Its presence on the female's cuticle is essential for inducing the male's copulatory behavior.

-

Callosobruchus analis : In the cowpea weevil (Callosobruchus analis), Callosobruchusic acid has been shown to have an additive effect on the copulatory response of males when present with other pheromone components.

Experimental Protocol: Bioassay for Pheromonal Activity

To quantify the biological activity of Callosobruchusic acid, a standardized bioassay is employed. The following protocol outlines a typical "dummy" bioassay:

-

Preparation of Dummies: Small, inert objects (e.g., glass beads or rods) are treated with a solution of synthetic Callosobruchusic acid of a known concentration in a volatile solvent. A control group of dummies is treated with the solvent alone.

-

Acclimation of Males: Male Callosobruchus beetles are isolated and acclimated to the experimental conditions (e.g., temperature, humidity, light cycle) for a defined period.

-

Behavioral Observation: A single male is introduced into an arena containing a treated or control dummy. The male's behavior is observed and recorded for a set duration. Key behaviors to quantify include:

-

Time to first contact with the dummy.

-

Duration of contact.

-

Frequency and duration of copulatory attempts (e.g., grasping, genital extension).

-

-

Data Analysis: The behavioral data from the treatment and control groups are statistically compared to determine the effect of Callosobruchusic acid on male mating behavior. A dose-response curve can be generated by testing a range of pheromone concentrations.

Pheromone Signaling Pathway

The precise molecular mechanisms underlying the perception of Callosobruchusic acid and the subsequent signaling cascade that leads to a behavioral response are still under active investigation. However, a general model for insect pheromone reception can be proposed.

Pathway Description:

-

Binding: Callosobruchusic acid molecules, upon contact with the insect's antenna, are thought to bind to Odorant Binding Proteins (OBPs) within the sensillar lymph.

-

Transport and Delivery: The OBP-pheromone complex transports the lipophilic pheromone across the aqueous lymph to the dendritic membrane of an olfactory receptor neuron.

-

Signal Transduction: The pheromone binds to a specific Odorant Receptor (OR) on the neuron's membrane, triggering a conformational change and initiating an intracellular signaling cascade. This typically leads to the opening of ion channels and depolarization of the neuronal membrane, generating an action potential.

-

Neural Processing: The action potential travels down the axon of the olfactory receptor neuron to a specific glomerulus within the antennal lobe of the insect's brain. Here, the signal is processed and relayed by projection neurons to higher brain centers, such as the mushroom bodies, where the information is integrated, leading to a specific behavioral output, in this case, the initiation of copulation.

Quantitative Data

Precise quantitative data on the biological activity of Callosobruchusic acid is crucial for understanding its potency and for developing potential applications in pest management.

| Parameter | Species | Value/Observation |

| Effective Dose (Dummy Assay) | Callosobruchus analis | Additive effect on male copulatory behavior observed. Specific threshold doses require further investigation. |

| Electrophysiological Response | Callosobruchus spp. | Antennal responses to Callosobruchusic acid can be measured using techniques like Electroantennography (EAG). Specific response thresholds are species-dependent. |

Conclusion and Future Directions

Callosobruchusic acid is a well-defined contact sex pheromone with a critical role in the reproductive biology of Callosobruchus beetles. While its chemical identity and a general understanding of its function are established, further research is needed to elucidate the finer details of its biosynthesis, the specific components of its signaling pathway, and to gather more extensive quantitative data on its bioactivity across different species. A deeper understanding of these aspects will be invaluable for the development of novel and species-specific pest management strategies. The detailed protocols and diagrams provided in this guide serve as a foundational resource for researchers embarking on or continuing their investigations into this fascinating semiochemical.

Unveiling the Stereospecific World of Callosobruchusic Acid: A Technical Guide to its Biological Activity

For Immediate Release

A Deep Dive into the Enantiomeric Bioactivity of a Key Insect Pheromone

This technical guide offers an in-depth exploration of the biological activity of the enantiomers of Callosobruchusic acid, a crucial monoterpene dicarboxylic acid that functions as a copulation release pheromone in the azuki bean weevil (Callosobruchus chinensis). This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction to Callosobruchusic Acid

Callosobruchusic acid, chemically known as (2E,7)-3,7-dimethyl-2-octene-1,8-dioic acid, plays a pivotal role in the reproductive behavior of the azuki bean weevil, a significant pest of stored legumes. The naturally occurring pheromone is a blend of its two enantiomers, the (R)- and (S)-forms. Research has revealed that the natural composition of this pheromone is a specific ratio of these enantiomers, highlighting the importance of stereochemistry in its biological function. The natural stereoisomeric composition of the copulation release pheromone has been determined to be a ratio of approximately 3.3-3.4:1 of the (R)-enantiomer to the (S)-enantiomer.[1]

Biological Activity of Callosobruchusic Acid Enantiomers

Both the (+)-(R)- and (-)-(S)-enantiomers of Callosobruchusic acid are biologically active, inducing a copulation release response in male azuki bean weevils. This behavioral response is critical for successful mating in the species.

Quantitative Pheromonal Activity

While both enantiomers exhibit biological activity, the precise quantitative differences in their potency are a key area of investigation. The racemic mixture of Callosobruchusic acid has been shown to induce copulation release activity in male azuki bean weevils with an effective concentration 50 (EC50) of 6.5 nanograms per insect.

Table 1: Pheromonal Activity of Callosobruchusic Acid

| Compound | Biological Activity | Quantitative Data (EC50) |

| Racemic Callosobruchusic Acid | Copulation Release Pheromone | 6.5 ng/insect |

| (+)-(R)-Callosobruchusic Acid | Copulation Release Pheromone | Data not yet fully quantified in publicly available literature |

| (-)-(S)-Callosobruchusic Acid | Copulation Release Pheromone | Data not yet fully quantified in publicly available literature |

Further research is required to fully elucidate the individual EC50 values for each enantiomer to understand the precise contribution of each to the overall pheromonal activity.

Experimental Protocols

The determination of the biological activity of Callosobruchusic acid enantiomers relies on specific and sensitive bioassays.

Enantioselective Synthesis of Callosobruchusic Acid

The preparation of optically pure enantiomers is a prerequisite for studying their individual biological activities. Enantioselective synthesis strategies are employed to produce the (+)-(R)- and (-)-(S)-forms of Callosobruchusic acid. One reported method involves a five-step synthesis utilizing a chiral auxiliary to achieve the desired stereochemistry.

A general workflow for the synthesis is as follows:

Caption: General workflow for the enantioselective synthesis of Callosobruchusic acid.

Bioassay for Copulation Release Activity

A standard bioassay to evaluate the copulation release activity of Callosobruchusic acid involves the following steps:

-

Preparation of Test Stimuli: Solutions of the individual enantiomers and the racemic mixture at various concentrations are prepared in a suitable solvent.

-

Application: A specific volume of the test solution is applied to a glass dummy or a filter paper strip. The solvent is allowed to evaporate completely.

-

Exposure: A single male azuki bean weevil is introduced into an arena containing the treated dummy.

-

Observation: The behavior of the male weevil is observed for a set period. The key response measured is the "copulation release" behavior, which is a characteristic sequence of actions indicating the male's attempt to copulate with the dummy.

-

Data Analysis: The percentage of males exhibiting the copulation release behavior at each concentration is recorded. These data are then used to calculate the EC50 value.

Caption: Workflow of the copulation release bioassay for Callosobruchusic acid.

Mechanism of Action and Signaling Pathways

The biological activity of Callosobruchusic acid is initiated by its interaction with specific olfactory receptor neurons (ORNs) located in the antennae of the male weevil. While the specific receptors for Callosobruchusic acid have not yet been fully characterized, the general mechanism of insect pheromone perception is understood to involve a sophisticated signaling cascade.

Upon binding of the pheromone molecule to a receptor protein on the surface of an ORN, a conformational change is induced in the receptor. This triggers a signal transduction cascade within the neuron, often involving G-proteins and the production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers ultimately lead to the opening of ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the brain, where it is processed and results in the observed behavioral response.

Caption: Postulated signaling pathway for insect pheromone reception.

Conclusion and Future Directions

The enantiomers of Callosobruchusic acid represent a fascinating example of stereospecificity in chemical communication. While it is established that both the (R)- and (S)-enantiomers are biologically active, further research is needed to quantify their individual potencies and to fully understand the molecular interactions with their corresponding receptors. The elucidation of the specific olfactory receptors and the downstream signaling components will provide a more complete picture of how this critical pheromone mediates reproductive behavior in Callosobruchus chinensis. This knowledge can be instrumental in developing novel and highly specific pest management strategies that target this important agricultural pest.

References

- 1. Direct determination of the stereoisomeric composition of callosobruchusic acid, the copulation release pheromone of the azuki bean weevil, Callosobruchus chinensis L., by the 2D-Ohrui-Akasaka method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational model of the insect pheromone transduction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Callosobruchusic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callosobruchusic acid is a dicarboxylic acid identified as a component of the contact sex pheromone of the adzuki bean weevil (Callosobruchus chinensis). As a key mediator of reproductive behavior, the accurate detection and quantification of Callosobruchusic acid are crucial for research in chemical ecology, pest management strategies, and the development of novel bioactive compounds. This document provides detailed application notes and protocols for the analytical determination of Callosobruchusic acid using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information

-

IUPAC Name: (E)-3,7-dimethyl-2-octene-1,8-dioic acid

-

Molecular Formula: C₁₀H₁₆O₄

-

Molecular Weight: 200.23 g/mol

-

CAS Number: 87172-91-6

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD, intra-day) | < 3% |

| Precision (% RSD, inter-day) | < 5% |

Table 2: GC-MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD, intra-day) | < 10% |

| Precision (% RSD, inter-day) | < 15% |

Table 3: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 92 - 120%[1][2] |

| Precision (% RSD, intra-day) | < 12%[1] |

| Precision (% RSD, inter-day) | < 20%[1] |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Callosobruchusic acid in relatively clean samples or after a thorough cleanup procedure.

1. Sample Preparation (from insect glands): a. Dissect the pheromone glands from the insect under a stereomicroscope. b. Place the dissected glands in a 1.5 mL microcentrifuge tube containing 100 µL of methanol. c. Sonicate the sample for 10 minutes in a cold water bath. d. Centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30 °C.

- UV Detection: 210 nm.

3. Quantification: a. Prepare a series of calibration standards of Callosobruchusic acid in the mobile phase. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Callosobruchusic acid in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like pheromones. Derivatization is recommended to improve the volatility and chromatographic behavior of the dicarboxylic acid.

1. Sample Preparation and Derivatization: a. Extract the pheromone from the source (e.g., insect glands, headspace collection) using a suitable solvent like hexane (B92381) or dichloromethane. b. Concentrate the extract to a small volume (e.g., 50 µL) under a gentle stream of nitrogen. c. To the concentrated extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. d. Heat the mixture at 60 °C for 30 minutes. e. After cooling, the sample is ready for injection.

2. GC-MS Conditions:

- Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 2 minutes.

- Ramp to 280 °C at a rate of 10 °C/min.

- Hold at 280 °C for 5 minutes.

- Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

3. Data Analysis: a. Identify the derivatized Callosobruchusic acid peak based on its retention time and mass spectrum. b. For quantification, use an internal standard (e.g., a deuterated analog or a structurally similar compound) and create a calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is well-suited for complex biological matrices, often requiring minimal sample cleanup.

1. Sample Preparation: a. Homogenize the biological sample (e.g., insect tissue) in a suitable solvent mixture (e.g., acetonitrile/water). b. Centrifuge to pellet proteins and other insoluble material. c. The supernatant can be directly injected or further diluted if necessary. For very complex matrices, a solid-phase extraction (SPE) cleanup may be beneficial.

2. LC-MS/MS Conditions:

- Column: C18 or a suitable reverse-phase column.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

- Flow Rate: 0.4 mL/min.

- Ion Source: Electrospray Ionization (ESI) in negative ion mode.

- Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

- Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. Select a precursor ion (e.g., [M-H]⁻) and one or two characteristic product ions.

3. Quantification: a. Use a stable isotope-labeled internal standard for the most accurate quantification. b. Prepare a calibration curve by spiking a blank matrix with known concentrations of Callosobruchusic acid and a fixed concentration of the internal standard. c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental Workflow for Callosobruchusic Acid Detection

Caption: A generalized workflow for the detection and quantification of Callosobruchusic acid.

Proposed Signaling Pathway for Contact Chemosensation

Caption: A proposed signaling pathway for Callosobruchusic acid in insect gustatory neurons.

References

Application Note: Analysis of Callosobruchusic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Callosobruchusic acid, a unique dicarboxylic acid, has been identified as a component in the reproductive biology of certain insects. Its analysis is crucial for understanding insect physiology and for potential applications in pest management and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like Callosobruchusic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of Callosobruchusic acid.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol outlines a general procedure for extracting Callosobruchusic acid from a biological matrix. The specific steps may need optimization depending on the sample type.

-

Materials:

-

Biological sample (e.g., insect tissue, secretions)

-

Methanol

-

Chloroform

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Homogenize the biological sample in a methanol/chloroform/water (2:1:0.8, v/v/v) solution.

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge the homogenate at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the upper aqueous-methanolic layer, which contains the polar metabolites including Callosobruchusic acid.

-

Dry the collected supernatant under a gentle stream of nitrogen or using a rotary evaporator.

-

The dried extract is now ready for derivatization.

-

2. Derivatization: Trimethylsilylation

To increase the volatility of Callosobruchusic acid for GC-MS analysis, a trimethylsilylation (TMS) derivatization is performed. This reaction replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) groups.

-

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure:

-

Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS to the sample solution in the GC vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

-

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. Instrument conditions may require optimization.

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

-

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-650

-

Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation

Quantitative analysis of Callosobruchusic acid can be performed by creating a calibration curve using a certified standard of the derivatized compound. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Hypothetical Quantitative GC-MS Data for Derivatized Callosobruchusic Acid

| Parameter | Value |

| Analyte | Bis(trimethylsilyl) Callosobruchusate |

| Retention Time (min) | 15.8 |

| Characteristic Ions (m/z) | Quantitative Ion: 345 [M-15]+Qualitative Ions: 73, 147, 257 |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Visualizations

Application Notes and Protocols for the Extraction of Callosobruchusic Acid from Callosobruchus Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callosobruchusic acid, a dicarboxylic acid identified as a copulation release pheromone (also known as erectin) in the azuki bean weevil (Callosobruchus chinensis), is a molecule of significant interest in the fields of chemical ecology and pest management. Its ability to influence the reproductive behavior of this major stored product pest makes it a potential candidate for the development of novel, behavior-modifying control strategies. However, the extraction and isolation of Callosobruchusic acid from its natural source are challenging due to its presence in minute quantities, estimated to be as low as 15 nanograms per female insect.

These application notes provide detailed protocols for the extraction of Callosobruchusic acid from Callosobruchus species, targeting researchers in academia and industry. Two primary methodologies are presented: a classical solvent extraction technique and a more modern, highly sensitive Solid-Phase Microextraction (SPME) method. Additionally, guidelines for the analysis of the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) are provided. While the presented quantitative data is illustrative due to the scarcity of published yields for the natural product, it serves as a template for the systematic recording and comparison of experimental results.

Data Presentation

Effective protocol development and optimization require meticulous data recording. The following tables provide a structured format for summarizing key quantitative parameters for both solvent and SPME extraction methods.

Table 1: Quantitative Parameters for Solvent Extraction of Callosobruchusic Acid

| Parameter | Value | Units | Notes |

| Insect Biomass | 10 | g | Fresh weight of adult female C. chinensis |

| Solvent Volume | 100 | mL | Dichloromethane (B109758) |

| Solvent-to-Biomass Ratio | 10:1 | mL/g | |

| Extraction Time | 24 | hours | |

| Extraction Temperature | 25 | °C | Room temperature |

| Number of Extractions | 2 | ||

| Crude Extract Yield | 50 | mg | |

| Purified Callosobruchusic Acid Yield (Hypothetical) | 0.15 | µg | |

| Purity (Post-HPLC) | >95 | % |

Table 2: Quantitative Parameters for HS-SPME of Callosobruchusic Acid

| Parameter | Value | Units | Notes |

| Number of Insects | 10 | Adult virgin females | |

| Vial Volume | 20 | mL | |

| SPME Fiber Coating | PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | |

| Equilibration Time | 30 | min | |

| Extraction Temperature | 40 | °C | |

| Extraction Time | 60 | min | |

| Desorption Temperature | 250 | °C | GC Inlet |

| Desorption Time | 2 | min | |

| Relative Peak Area (Hypothetical) | 1.5 x 10^6 | Arbitrary units |

Experimental Protocols

Protocol 1: Solvent Extraction of Callosobruchusic Acid

This protocol describes a traditional method for extracting Callosobruchusic acid from a larger biomass of insects.

Materials:

-

Adult Callosobruchus chinensis (virgin females are ideal)

-

Dichloromethane (CH₂Cl₂), analytical grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glass homogenizer or mortar and pestle

-

Erlenmeyer flask

-

Filter paper

-

Rotary evaporator

-

Vials for sample storage

-

Freezer (-20°C)

Procedure:

-

Sample Preparation: Euthanize adult insects by freezing. Weigh the desired amount of insect biomass.

-

Homogenization: Transfer the frozen insects to a pre-chilled glass homogenizer or mortar and pestle. Add a small volume of dichloromethane and homogenize thoroughly to a fine slurry.

-

Extraction:

-

Transfer the homogenate to an Erlenmeyer flask.

-

Add dichloromethane to achieve the desired solvent-to-biomass ratio (e.g., 10:1 v/w).

-

Seal the flask and allow it to stand for 24 hours at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the extract through filter paper to remove solid insect debris.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the dried filtrate using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30°C) to obtain the crude extract.

-

-

Storage: Store the crude extract in a sealed vial at -20°C until further purification and analysis.

Purification (General Guidance): The crude extract will contain a complex mixture of compounds. Further purification is necessary to isolate Callosobruchusic acid.

-

Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to fractionate the crude extract based on polarity. Elute with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column for final purification. A suitable mobile phase would be a gradient of acidified water and acetonitrile. Monitor the eluent using a UV detector. Collect fractions corresponding to the expected retention time of Callosobruchusic acid.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a solvent-free, highly sensitive method for collecting volatile compounds like Callosobruchusic acid from live insects.

Materials:

-

Live adult virgin female Callosobruchus chinensis

-

SPME device with a suitable fiber (e.g., PDMS/DVB)

-

Glass vials (e.g., 20 mL) with septa caps

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Place a small number of live insects (e.g., 5-10) into a clean glass vial.

-

Equilibration: Seal the vial with a septum cap and allow the headspace to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Extraction:

-

Carefully insert the SPME fiber through the septum into the headspace above the insects. Do not allow the fiber to touch the insects.

-

Expose the fiber to the headspace for a defined extraction time (e.g., 60 minutes).

-

-

Desorption and Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

-

Expose the fiber in the injection port to desorb the collected analytes.

-

Start the GC-MS analysis.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of organic acids (e.g., DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium, constant flow.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

Data Analysis: Identify Callosobruchusic acid based on its retention time and mass spectrum, comparing it to a synthetic standard if available or to published mass spectral data.

Visualizations

Application Notes and Protocols for Electroantennography (EAG) using Callosobruchusic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method is instrumental in the fields of chemical ecology, entomology, and the development of semiochemical-based pest management strategies. By quantifying the antennal response to specific compounds, researchers can identify and characterize biologically active molecules such as pheromones.

Callosobruchusic acid is a known contact sex pheromone for several species of seed beetles in the genus Callosobruchus, including the cowpea weevil, Callosobruchus maculatus. Understanding the antennal perception of this pheromone is crucial for developing targeted and environmentally friendly pest control methods. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of Callosobruchus maculatus to Callosobruchusic acid.

Data Presentation

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The following table provides a template for presenting such data. Note that the data presented below are hypothetical and for illustrative purposes, as specific dose-response data for Callosobruchusic acid in published literature is limited. Actual EAG responses would need to be determined empirically.

| Concentration of Callosobruchusic Acid (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.1 | 0.05 | 0 |

| 0.001 | 0.3 | 0.08 | 20 |

| 0.01 | 0.8 | 0.12 | 70 |

| 0.1 | 1.2 | 0.15 | 110 |

| 1 | 1.5 | 0.20 | 140 |

| 10 | 1.6 | 0.18 | 150 |

Experimental Protocols

This section provides a detailed methodology for performing electroantennography with Callosobruchus maculatus to measure responses to Callosobruchusic acid.

Materials and Reagents

-

Insects: Adult male Callosobruchus maculatus (1-3 days old). Rearing can be done on cowpea (Vigna unguiculata) or mung beans (Vigna radiata) at 28-30°C and 60-70% relative humidity.[1]

-

Callosobruchusic Acid: Synthetic standard of high purity.